N-((p-Butoxybenzyl)oxy)acetamide
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Overview
Description
N-((p-Butoxybenzyl)oxy)acetamide is an organic compound with the molecular formula C13H19NO3 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a p-butoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((p-Butoxybenzyl)oxy)acetamide typically involves the reaction of p-butoxybenzyl alcohol with acetic anhydride in the presence of a base, such as pyridine, to form the corresponding ester. This ester is then reacted with ammonia or an amine to yield the desired acetamide derivative. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((p-Butoxybenzyl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halides, thiols.
Scientific Research Applications
N-((p-Butoxybenzyl)oxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of alcohol dehydrogenase.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-((p-Butoxybenzyl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes. For example, it has been studied as an inhibitor of alcohol dehydrogenase, where it binds to the active site of the enzyme, preventing the oxidation of ethanol to acetaldehyde. This inhibition is noncompetitive, meaning that the compound does not directly compete with the substrate (ethanol) for binding to the enzyme.
Comparison with Similar Compounds
Similar Compounds
p-Butoxyphenol acetamide: Similar structure but with a phenol group instead of a benzyl group.
N-(p-Butoxybenzyl)formamide: Similar structure but with a formamide group instead of an acetamide group.
Uniqueness
N-((p-Butoxybenzyl)oxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butoxybenzyl group provides lipophilicity, enhancing its ability to interact with hydrophobic pockets in enzymes or receptors. This makes it a valuable compound for studying enzyme inhibition and developing potential therapeutic agents.
Properties
CAS No. |
23993-51-3 |
---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-[(4-butoxyphenyl)methoxy]acetamide |
InChI |
InChI=1S/C13H19NO3/c1-3-4-9-16-13-7-5-12(6-8-13)10-17-14-11(2)15/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) |
InChI Key |
NFBULMHCBQEBJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CONC(=O)C |
Origin of Product |
United States |
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